molecular formula C28H32O16 B600579 6-Methoxykaempferol 3-O-rutinoside

6-Methoxykaempferol 3-O-rutinoside

Cat. No. B600579
M. Wt: 624.5 g/mol
InChI Key: FPVLVSUOCXHCMR-FPHOCJSOSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxykaempferol 3-O-Rutinoside involves its interaction with various molecular targets and pathways:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxykaempferol 3-O-Rutinoside typically involves the glycosylation of 6-Methoxykaempferol with rutinose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound can be achieved through extraction from natural sources or via synthetic methods. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification through techniques such as column chromatography. Synthetic methods, on the other hand, may involve chemical synthesis routes optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxykaempferol 3-O-Rutinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the flavonoid structure by replacing specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of modified flavonoid derivatives.

Comparison with Similar Compounds

6-Methoxykaempferol 3-O-Rutinoside can be compared with other flavonoid glycosides such as:

    Kaempferol 3-O-Rutinoside: Similar structure but lacks the methoxy group at the 6-position.

    Quercetin 3-O-Rutinoside (Rutin): Contains a hydroxyl group instead of a methoxy group at the 6-position.

    Isorhamnetin 3-O-Rutinoside: Similar structure with a methoxy group at the 3-position instead of the 6-position.

These compounds share similar biological activities but differ in their specific chemical properties and potency.

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVLVSUOCXHCMR-FPHOCJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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